4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N'-[(E)-1-(1-METHYL-1H-PYRAZOL-5-YL)METHYLIDENE]BENZOHYDRAZIDE
Beschreibung
4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N’-[(1-methyl-1H-pyrazol-5-yl)methylene]benzohydrazide is a complex organic compound that features a combination of pyrazole and benzohydrazide moieties
Eigenschaften
Molekularformel |
C16H15BrN6O |
|---|---|
Molekulargewicht |
387.23g/mol |
IUPAC-Name |
4-[(4-bromopyrazol-1-yl)methyl]-N-[(E)-(2-methylpyrazol-3-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C16H15BrN6O/c1-22-15(6-7-19-22)9-18-21-16(24)13-4-2-12(3-5-13)10-23-11-14(17)8-20-23/h2-9,11H,10H2,1H3,(H,21,24)/b18-9+ |
InChI-Schlüssel |
WMFSFHHCVMVPGC-GIJQJNRQSA-N |
SMILES |
CN1C(=CC=N1)C=NNC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br |
Isomerische SMILES |
CN1C(=CC=N1)/C=N/NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br |
Kanonische SMILES |
CN1C(=CC=N1)C=NNC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N’-[(1-methyl-1H-pyrazol-5-yl)methylene]benzohydrazide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole derivatives, followed by their coupling with benzohydrazide under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the reaction . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N’-[(1-methyl-1H-pyrazol-5-yl)methylene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions. .
Wissenschaftliche Forschungsanwendungen
4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N’-[(1-methyl-1H-pyrazol-5-yl)methylene]benzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N’-[(1-methyl-1H-pyrazol-5-yl)methylene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N’-[(1-methyl-1H-pyrazol-5-yl)methylene]benzohydrazide can be compared with other similar compounds, such as:
4-[(4-chlorophenyl)-1H-pyrazol-3-yl]methanol: This compound also contains a pyrazole ring but differs in its substituents, leading to different chemical and biological properties.
1,4-di(1H-pyrazol-4-yl)benzene: This compound features two pyrazole rings attached to a benzene ring, offering unique structural and functional characteristics
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
